molecular formula C20H13Cl2NO4S B2806102 methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-09-5

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2806102
CAS No.: 939889-09-5
M. Wt: 434.29
InChI Key: YZMXTPZEWPAJGI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiochromeno[4,3-b]pyran core, along with the dichlorophenyl and amino groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiochromeno[4,3-b]pyran core, which can be achieved through a cyclization reaction involving appropriate starting materials such as 2,6-dichlorobenzaldehyde, malononitrile, and thiophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol, under reflux conditions.

Once the core structure is formed, further functionalization steps are required to introduce the amino and carboxylate groups. This can involve nucleophilic substitution reactions, where the amino group is introduced using reagents like ammonia or an amine derivative. The final step involves esterification to form the methyl ester, using reagents such as methanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and isolation of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups to amino groups. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring or the pyran core. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

    Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures. Reagents like aldehydes, ketones, and acids are often involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It can be used in the study of enzyme interactions and inhibition, particularly those involving aromatic and heterocyclic compounds.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, which make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO4S/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(27-18(16)23)9-5-2-3-8-12(9)28-20(15)25/h2-8,14H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMXTPZEWPAJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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